molecular formula C9H5F5O3S B1456158 2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone CAS No. 1346521-35-4

2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone

Cat. No.: B1456158
CAS No.: 1346521-35-4
M. Wt: 288.19 g/mol
InChI Key: NDXMJEMCYZEIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,5’-Difluoro-2-(trifluoromethylsulphonyl)acetophenone is an aromatic ketone compound with the molecular formula C9H5F5O3S and a molecular weight of 288.19 g/mol.

Preparation Methods

The synthesis of 2’,5’-Difluoro-2-(trifluoromethylsulphonyl)acetophenone involves several steps. One common method includes the reaction of 2,5-difluorophenylacetic acid with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

2’,5’-Difluoro-2-(trifluoromethylsulphonyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the trifluoromethylsulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

2’,5’-Difluoro-2-(trifluoromethylsulphonyl)acetophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which 2’,5’-Difluoro-2-(trifluoromethylsulphonyl)acetophenone exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include covalent modification of active sites and disruption of protein-protein interactions.

Comparison with Similar Compounds

2’,5’-Difluoro-2-(trifluoromethylsulphonyl)acetophenone can be compared with other similar compounds such as:

    2,5-Difluoroterephthalaldehyde: This compound has a similar difluoro substitution pattern but lacks the trifluoromethylsulfonyl group, resulting in different chemical reactivity and applications.

    2,5-Difluoro-3-{[(trifluoromethyl)sulphonyl]acetyl}benzene: This compound shares the trifluoromethylsulfonyl group but differs in the position of the functional groups on the aromatic ring, leading to variations in its chemical behavior and uses.

The uniqueness of 2’,5’-Difluoro-2-(trifluoromethylsulphonyl)acetophenone lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-2-(trifluoromethylsulfonyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3S/c10-5-1-2-7(11)6(3-5)8(15)4-18(16,17)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMJEMCYZEIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone
Reactant of Route 3
Reactant of Route 3
2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone
Reactant of Route 4
2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone
Reactant of Route 5
Reactant of Route 5
2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone
Reactant of Route 6
2',5'-Difluoro-2-(trifluoromethylsulphonyl)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.